1-Amino-5-cyclohexylpentan-3-ol
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Overview
Description
1-Amino-5-cyclohexylpentan-3-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . It is characterized by the presence of an amino group, a hydroxyl group, and a cyclohexyl ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-5-cyclohexylpentan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine precursor. This method offers higher yields and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Amino-5-cyclohexylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, H2 with metal catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
1-Amino-5-cyclohexylpentan-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Amino-5-cyclohexylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-5-cyclohexylpentan-3-ol: Unique due to its specific structure and functional groups.
5-amino-3-methylpentan-1-ol: Similar in structure but with different substituents, leading to distinct chemical properties and reactivity.
1- (2-Amino-5-chlorophenyl)-1- (trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol: Another similar compound with different functional groups and applications.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-amino-5-cyclohexylpentan-3-ol |
InChI |
InChI=1S/C11H23NO/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h10-11,13H,1-9,12H2 |
InChI Key |
SCTAPVAMDKBOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(CCN)O |
Origin of Product |
United States |
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